tert-Butyl ethyl(2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

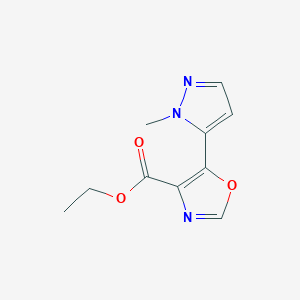

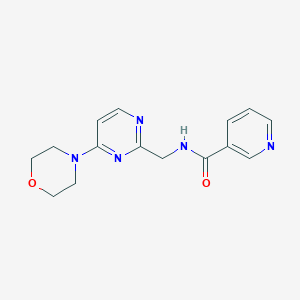

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as “N-Boc-2-aminoacetaldehyde”, is an organic building block . It has a linear formula of HCOCH2NHCO2C(CH3)3 and a molecular weight of 159.18 . It is used in various scientific research applications.

Synthesis Analysis

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Molecular Structure Analysis

The molecular structure of “tert-Butyl ethyl(2-oxoethyl)carbamate” is represented by the InChI code: 1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 .

Chemical Reactions Analysis

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 with potential use in osteoarthritis therapy .

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.035±0.06 g/cm3, a predicted boiling point of 237.2±23.0 °C, and a refractive index of n20/D 1.455 (lit.) . It is stored in a freezer under -20°C .

Wissenschaftliche Forschungsanwendungen

Organic Building Block

“tert-Butyl ethyl(2-oxoethyl)carbamate”, also known as N-Boc-2-aminoacetaldehyde, is an organic building block . It is used in various chemical reactions and syntheses .

Synthesis of γ-Aminobutyric Acid (GABA)-Derived α-Keto Amide/Ester Units

This compound reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .

α-Methylenation of Amino Aldehyde

It is used in α-Methylenation of this amino aldehyde, which proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Synthesis of Pyrrolidines

This compound is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .

Starting Reagent in the Total Synthesis of (+)-Negamycin

It may be employed as a starting reagent in the total synthesis of (+)-negamycin .

Synthesis of (E)-Ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate

This compound is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .

Synthesis of 2,2′-Bipyridine

It is used in the synthesis of 2,2′-bipyridine .

Drug Discovery and Chemical Biology

“tert-Butyl ethyl(2-oxoethyl)carbamate” has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. In drug discovery, it has been used as a building block for the synthesis of various bioactive compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The relevant papers retrieved do not provide additional information on “tert-Butyl ethyl(2-oxoethyl)carbamate” beyond what has been covered in the above sections .

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPPSSYQZOOVBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ethyl(2-oxoethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)

![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)

![tert-Butyl 2'-(methylthio)-6'-oxo-5'-(((trifluoromethyl)sulfonyl)oxy)-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2368784.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)